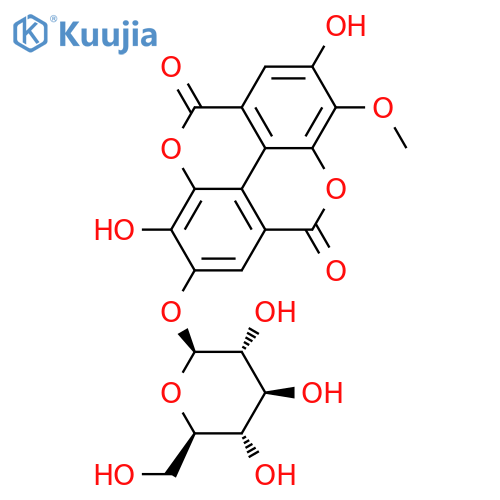Cas no 864779-30-6 (Stachyanthuside A)

Stachyanthuside A 化学的及び物理的性質
名前と識別子
-
- 3'-O-methylellagic acid 4-O-(beta-D-glucoside)
- 3-O-methylellagic acid 4'-glucoside
- Stachyanthuside A
- 2-(β-D-Glucopyranosyloxy)-3,7-dihydroxy-8-methoxy[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione (ACI)
- HY-N7679
- DTXSID301115025
- [1]Benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione, 2-(beta-D-glucopyranosyloxy)-3,7-dihydroxy-8-methoxy-
- CS-0135187
- 2-(beta-D-Glucopyranosyloxy)-3,7-dihydroxy-8-methoxy[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione
- AKOS040758404
- 864779-30-6
- DA-67775
- 2-(I(2)-D-Glucopyranosyloxy)-3,7-dihydroxy-8-methoxy[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione
-
- インチ: 1S/C21H18O13/c1-30-16-7(23)2-5-11-10-6(20(29)34-18(11)16)3-8(13(25)17(10)33-19(5)28)31-21-15(27)14(26)12(24)9(4-22)32-21/h2-3,9,12,14-15,21-27H,4H2,1H3/t9-,12-,14+,15-,21-/m1/s1
- InChIKey: BBCVPHJIWIMGCN-OZJCBLQYSA-N
- ほほえんだ: O(C1C(O)=CC2=C3C4C(OC2=O)=C(O)C(O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)=CC=4C(OC=13)=O)C
計算された属性
- せいみつぶんしりょう: 478.07474062g/mol
- どういたいしつりょう: 478.07474062g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 13
- 重原子数: 34
- 回転可能化学結合数: 4
- 複雑さ: 808
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 202Ų
Stachyanthuside A 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S934686-2mg |
Stachyanthuside A |
864779-30-6 | ≥98% | 2mg |
¥5,112.00 | 2022-09-28 | |
| MedChemExpress | HY-N7679-1mg |
Stachyanthuside A |
864779-30-6 | 1mg |
¥3200 | 2022-03-28 |
Stachyanthuside A 関連文献
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
Stachyanthuside Aに関する追加情報
Comprehensive Overview of Stachyanthuside A (CAS No. 864779-30-6): Properties, Applications, and Research Insights
Stachyanthuside A (CAS No. 864779-30-6) is a bioactive natural compound that has garnered significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of glycosides, which are known for their diverse biological activities. Researchers and pharmaceutical companies are increasingly interested in Stachyanthuside A for its unique chemical structure and promising pharmacological properties. In this article, we delve into the molecular characteristics, sources, and potential uses of this compound, while also addressing common queries and trends in the field.
The chemical structure of Stachyanthuside A features a glycosidic linkage, which is a hallmark of its bioactivity. The CAS No. 864779-30-6 uniquely identifies this compound, ensuring accurate referencing in scientific literature and databases. Recent studies have highlighted its antioxidant and anti-inflammatory properties, making it a subject of interest for natural product research and drug discovery. These properties align with the growing consumer demand for plant-derived therapeutics and sustainable medicine, which are currently trending topics in healthcare and biotechnology.
One of the most frequently searched questions about Stachyanthuside A is its source and extraction methods. This compound is typically isolated from specific plant species, often found in traditional medicinal systems. The extraction process involves advanced techniques such as chromatography and spectroscopic analysis, which are critical for ensuring purity and efficacy. Researchers are also exploring synthetic pathways to produce Stachyanthuside A in larger quantities, addressing scalability challenges in pharmaceutical development.
Another area of interest is the mechanism of action of Stachyanthuside A. Preliminary studies suggest that it interacts with cellular pathways involved in inflammation and oxidative stress, which are key targets for treating chronic diseases. This aligns with the rising popularity of nutraceuticals and functional foods, as consumers seek natural alternatives to conventional medications. The compound's potential in neuroprotection and cardiovascular health is also under investigation, reflecting broader trends in preventive healthcare.
In addition to its therapeutic potential, Stachyanthuside A is being studied for its role in cosmeceuticals. The skincare industry is increasingly leveraging bioactive compounds for their anti-aging and skin-repair properties. With the global cosmeceutical market expanding rapidly, Stachyanthuside A could emerge as a valuable ingredient in formulations targeting skin hydration and collagen synthesis.
From a regulatory perspective, the safety profile of Stachyanthuside A is a critical consideration. While early studies indicate low toxicity, comprehensive toxicological assessments are necessary to ensure its suitability for human use. This is particularly relevant given the increasing scrutiny of natural product safety and the need for evidence-based medicine.
In conclusion, Stachyanthuside A (CAS No. 864779-30-6) represents a promising candidate for various applications in medicine and cosmetics. Its unique properties and alignment with current trends in health and wellness make it a compound worth watching. As research progresses, we can expect more insights into its full potential and practical applications.
864779-30-6 (Stachyanthuside A) 関連製品
- 1219827-94-7(2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid)
- 2382801-47-8((2R)-2-{bicyclo[4.1.0]hept-3-en-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid)
- 769880-43-5((1R,2S)-2-Methyl-cyclopentylamine)
- 1532863-65-2(1-(thian-3-yl)cyclohexylmethanamine)
- 1251691-72-1(6-chloro-4-(3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 2138514-55-1(methyl 5-amino-4-(oxolan-3-yl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate)
- 2092218-21-6(Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate)
- 2137803-19-9(Cyclobutanecarboxamide, N-(2-azabicyclo[3.2.0]hept-1-ylmethyl)-)
- 99357-51-4(4-Iodo-3,5-dimethylbenzaldehyde)
- 21808-55-9(Didesethylflurazepam)




